3-cyclopentyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}propanamide
Description
3-cyclopentyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}propanamide is a heterocyclic compound featuring a triazolo-thiazole core fused with a cyclopentyl-propanamide side chain.
Properties
IUPAC Name |
3-cyclopentyl-N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4OS/c17-10(6-5-9-3-1-2-4-9)13-11-14-15-12-16(11)7-8-18-12/h9H,1-8H2,(H,13,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNNYYUFPAQKZRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NC2=NN=C3N2CCS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopentyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}propanamide typically involves the cyclization of appropriate precursors under controlled conditions. The process often starts with the preparation of the triazole and thiazole intermediates, which are then fused together through a series of chemical reactions. Common reagents used in these reactions include hydrazine derivatives, carbon disulfide, and various alkylating agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely .
Chemical Reactions Analysis
Types of Reactions
3-cyclopentyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
3-cyclopentyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}propanamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies to understand its interaction with biological targets.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-cyclopentyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}propanamide involves its interaction with specific molecular targets in the body. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The triazolo-thiazole scaffold is a common structural motif in medicinal chemistry. Below is a comparative analysis of key analogs:
Table 1: Structural and Molecular Comparison
Key Research Findings
Synthetic Accessibility :
- Triazolo-thiazole derivatives generally require multi-step syntheses, often starting with cyclization of hydrazine derivatives (e.g., thiocarbazides) and subsequent functionalization via amidation or alkylation . The cyclopentyl-propanamide side chain in the target compound likely involves a Grignard or nucleophilic substitution step to attach the cyclopentyl group .
Structure-Activity Relationships (SAR): Phenyl vs. Cyclopentyl: Phenyl-substituted analogs (e.g., ) exhibit strong aromatic interactions but may suffer from poor solubility. Side Chain Length: Butanamide derivatives (e.g., ) show extended residence time in biological systems due to increased lipophilicity, whereas shorter chains (e.g., ) prioritize rapid clearance .
Biological Performance :
- Compounds with electron-donating groups (e.g., methoxy in ) demonstrate enhanced enzyme inhibition, likely due to improved hydrogen bonding .
- Amine-containing derivatives (e.g., ) show broad-spectrum antiviral activity, suggesting the protonatable amine is critical for disrupting viral entry or replication .
Biological Activity
3-Cyclopentyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}propanamide is a heterocyclic compound that has garnered attention for its potential biological activities. This compound integrates the structural features of triazole and thiazole rings, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound based on various studies and findings.
Chemical Structure
The molecular formula of this compound is CHNS. Its structure is characterized by a cyclopentyl group attached to a propanamide moiety linked to a triazolo-thiazole system.
Anticancer Activity
Research indicates that compounds with triazole and thiazole moieties exhibit significant anticancer properties. For instance:
- Mechanism of Action : The presence of the thiazole ring enhances interaction with cellular targets involved in cancer proliferation. Studies have shown that similar compounds can inhibit cell growth in various cancer cell lines (e.g., Jurkat and HT-29) with IC values often below those of standard chemotherapeutics like doxorubicin .
- Case Study : In vitro studies demonstrated that derivatives of triazolo-thiazoles can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Antimicrobial Activity
Compounds containing thiazole and triazole rings have been evaluated for their antimicrobial properties:
- Activity Spectrum : These compounds often show activity against a range of pathogens including bacteria and fungi. For example, derivatives have been tested against Staphylococcus aureus and Candida albicans with promising results .
- Research Findings : A study highlighted that specific structural modifications could enhance the antimicrobial efficacy of triazolo-thiazole derivatives .
Anticonvulsant Properties
The anticonvulsant potential of similar compounds has been explored:
- Efficacy : Some studies suggest that triazolo-thiazoles can effectively reduce seizure activity in animal models. The mechanism may involve modulation of neurotransmitter systems such as GABAergic pathways .
- Comparative Analysis : Compounds in this class were compared with known anticonvulsants and showed comparable or superior efficacy in certain models .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Key Modifications : Substituents on the thiazole or triazole rings can significantly influence biological activity. For instance, electron-donating groups often enhance anticancer activity by improving binding affinity to target proteins .
| Modification | Effect on Activity |
|---|---|
| Electron-donating groups | Increase anticancer potency |
| Halogen substitutions | Improve antimicrobial efficacy |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
